3-(4-fluorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-fluorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H19FN6O2 and its molecular weight is 418.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-fluorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and kinase inhibition. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the furan and imidazo[1,2-b]pyrazole moieties is significant, as these structures are often associated with biological functions such as enzyme inhibition.
Research indicates that compounds with similar structures often act as inhibitors of various kinases, including BCR-ABL kinase and VEGF receptor 2. The biological activity of this compound may be attributed to:
- Kinase Inhibition : The imidazo[1,2-b]pyrazole framework is known for its role as a kinase inhibitor. Studies have shown that derivatives can effectively inhibit BCR-ABL tyrosine kinase, which is crucial in certain leukemias .
- Anticancer Properties : The compound's ability to suppress cancer cell proliferation has been demonstrated in various assays. For instance, it has been noted to inhibit the growth of human umbilical vein endothelial cells stimulated by VEGF, suggesting potential antiangiogenic properties .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- BCR-ABL Kinase Inhibition : A study evaluated the inhibitory effects of various pyrazole derivatives on BCR-ABL kinase. The compound demonstrated a promising IC50 value, indicating strong inhibitory activity compared to existing treatments .
- VEGF Receptor Inhibition : Another study focused on the antiangiogenic properties of similar compounds. The results showed that these derivatives could significantly reduce endothelial cell proliferation induced by VEGF, highlighting their potential in treating tumors by targeting angiogenesis .
- Toxicity and Selectivity : While exploring the toxicity profiles, researchers noted that modifications to the pyrazole structure could enhance selectivity towards specific kinases while reducing off-target effects. This is crucial for developing safer therapeutic agents .
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O2/c1-27-19(13-17(25-27)15-4-6-16(23)7-5-15)22(30)24-8-9-28-10-11-29-21(28)14-18(26-29)20-3-2-12-31-20/h2-7,10-14H,8-9H2,1H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZRTPYRSNPSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=CN4C3=CC(=N4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.